molecular formula C10H14NOP B2559849 4-Phenyl-[1,4]azaphosphinane 4-oxide CAS No. 945460-44-6

4-Phenyl-[1,4]azaphosphinane 4-oxide

Cat. No. B2559849
CAS RN: 945460-44-6
M. Wt: 195.202
InChI Key: GBGBYLHZZQIYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-[1,4]azaphosphinane 4-oxide is a chemical compound with the molecular formula C10H14NOP . It has a molecular weight of 195.2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Phenyl-[1,4]azaphosphinane 4-oxide is 1S/C10H14NOP/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Phenyl-[1,4]azaphosphinane 4-oxide is a powder that is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The synthesis of quinazoline 3-oxides, including 4-Phenyl-[1,4]azaphosphinane 4-oxide, has attracted attention due to their reactivity as intermediates. These compounds serve as building blocks for designing new derivatives or analogues with potential therapeutic applications . Researchers explore their anti-tubercular, anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory properties. The pyrimidine scaffold readily undergoes N-oxidation to form these azaaromatic oxides.

Biological Activity and Pharmacology

Benzo-fused pyrimidine derivatives, such as quinazolines, are associated with a wide range of biological effects. Quinazoline 3-oxides, derived from the pyrimidine nucleus, play a crucial role. These compounds exhibit anti-cancer, anti-tuberculosis, anti-hypertensive, anti-inflammatory, and anti-malarial properties. Researchers investigate their impact on cellular pathways and potential drug targets .

Polymer Science and Flame Retardancy

In polymer chemistry, phenylphosphine oxide (PPO) groups enhance flame resistance. Incorporating 4-Phenyl-[1,4]azaphosphinane 4-oxide into polyimide (PI) fibers can improve their atomic oxygen (AO) resistance. These modified fibers find applications in aerospace materials, protective clothing, and electronic components .

Catalysis and Organic Synthesis

Quinazoline 3-oxides serve as valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds. Researchers explore their potential as catalysts or ligands in organic transformations. The highly acidic proton at the C-4 position can promote acetoxylation, leading to ester derivatives .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as being harmful if swallowed (H302), harmful in contact with skin (H312), causing skin irritation (H315), causing serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-phenyl-1,4λ5-azaphosphinane 4-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NOP/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGBYLHZZQIYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CP(=O)(CCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-[1,4]azaphosphinane 4-oxide

CAS RN

945460-44-6
Record name 4-phenyl-1,4lambda5-azaphosphinan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 500 mL round-bottom flask was added 4-phenyl-[1,4]azaphosphinane 4-oxide hydrochloride salt (5.91 g, 25.6 mmole), MP-carbonate resin (20 g, 2.9 mmole/g), and water (200 mL). The flask was sealed with a plastic stopper and placed on an orbital shaker for 12 hours. The resin was then removed by filtration with though a glass frit, and washed with water (40 mL) to provide 4-phenyl-[1,4]azaphosphinane 4-oxide free-base as an aqueous solution.
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.